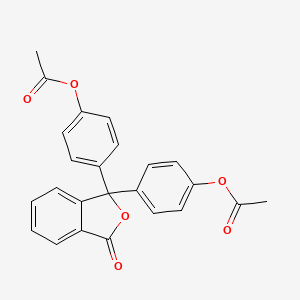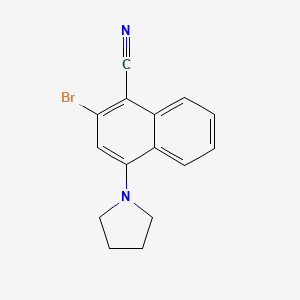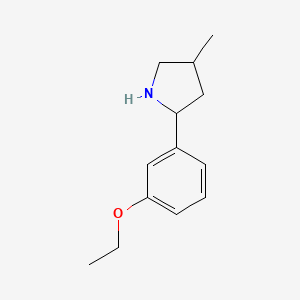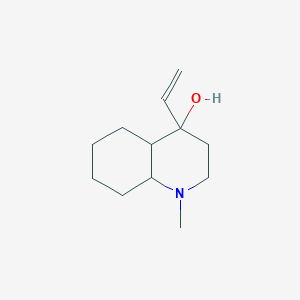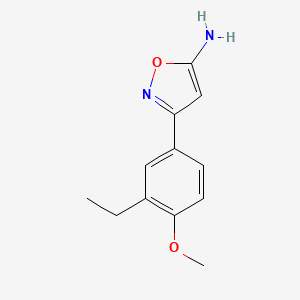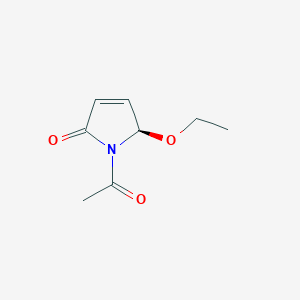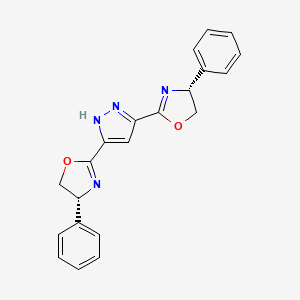
3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate is a chemical compound that features a furan ring, a morpholine ring, and a carbodithioate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide in the presence of a base, followed by the addition of a furan-containing compound. The reaction is carried out under ice-cold conditions to ensure the stability of the intermediate products. The final product is obtained by filtration and drying .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production.
化学反応の分析
Types of Reactions
3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a disulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution on the furan ring can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution on the morpholine ring can involve alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
科学的研究の応用
3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
Sodium morpholine-4-carbodithioate: This compound has a similar structure but lacks the furan ring.
Morpholine-4-carbodithioate derivatives: Various derivatives with different substituents on the morpholine ring or the carbodithioate group.
Uniqueness
3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate is unique due to the presence of both the furan and morpholine rings, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
61998-29-6 |
|---|---|
分子式 |
C12H15NO3S2 |
分子量 |
285.4 g/mol |
IUPAC名 |
[3-(furan-2-yl)-3-oxopropyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C12H15NO3S2/c14-10(11-2-1-6-16-11)3-9-18-12(17)13-4-7-15-8-5-13/h1-2,6H,3-5,7-9H2 |
InChIキー |
DIGNWMHLKLTEDE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=S)SCCC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)
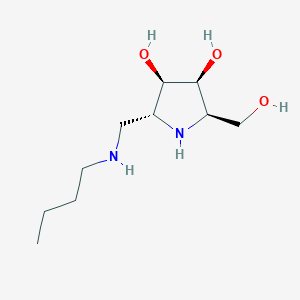
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
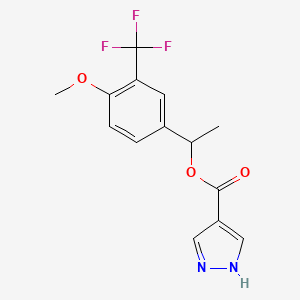
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
